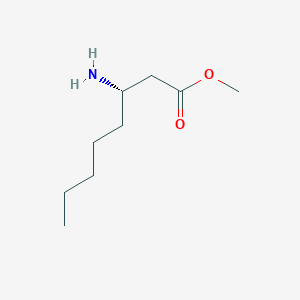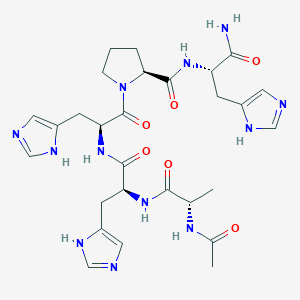![molecular formula C12H15ClO2 B14220100 1-[3-(2-Chloroethyl)-6-hydroxy-2,4-dimethylphenyl]ethan-1-one CAS No. 623936-72-1](/img/structure/B14220100.png)
1-[3-(2-Chloroethyl)-6-hydroxy-2,4-dimethylphenyl]ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[3-(2-Chloroethyl)-6-hydroxy-2,4-dimethylphenyl]ethan-1-one is an organic compound with significant applications in various fields of scientific research. This compound is characterized by the presence of a chloroethyl group, a hydroxy group, and two methyl groups attached to a phenyl ring, along with an ethanone moiety. Its unique structure makes it a valuable subject of study in organic chemistry and related disciplines.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(2-Chloroethyl)-6-hydroxy-2,4-dimethylphenyl]ethan-1-one typically involves the reaction of 3-(2-chloroethyl)-6-hydroxy-2,4-dimethylphenol with ethanoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is common to optimize the production process and minimize waste .
化学反応の分析
Types of Reactions
1-[3-(2-Chloroethyl)-6-hydroxy-2,4-dimethylphenyl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of substituted derivatives with amine or thiol groups.
科学的研究の応用
1-[3-(2-Chloroethyl)-6-hydroxy-2,4-dimethylphenyl]ethan-1-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-[3-(2-Chloroethyl)-6-hydroxy-2,4-dimethylphenyl]ethan-1-one involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may act by inhibiting certain enzymes or interfering with cellular processes such as DNA replication or protein synthesis. The chloroethyl group can form covalent bonds with nucleophilic sites in biomolecules, leading to the disruption of their normal functions .
類似化合物との比較
Similar Compounds
1-[3-(2-Chloroethyl)-6-hydroxyphenyl]ethan-1-one: Lacks the additional methyl groups, which may affect its reactivity and biological activity.
1-[3-(2-Chloroethyl)-2,4-dimethylphenyl]ethan-1-one: Similar structure but with different positioning of the hydroxy group, leading to variations in chemical behavior.
1-[3-(2-Chloroethyl)-6-hydroxy-2,4-dimethylphenyl]propan-1-one: Contains a propanone moiety instead of ethanone, which may influence its physical and chemical properties.
Uniqueness
1-[3-(2-Chloroethyl)-6-hydroxy-2,4-dimethylphenyl]ethan-1-one is unique due to the specific arrangement of its functional groups, which imparts distinct chemical reactivity and potential biological activities. The presence of both chloroethyl and hydroxy groups on the phenyl ring, along with the ethanone moiety, makes it a versatile compound for various applications .
特性
CAS番号 |
623936-72-1 |
|---|---|
分子式 |
C12H15ClO2 |
分子量 |
226.70 g/mol |
IUPAC名 |
1-[3-(2-chloroethyl)-6-hydroxy-2,4-dimethylphenyl]ethanone |
InChI |
InChI=1S/C12H15ClO2/c1-7-6-11(15)12(9(3)14)8(2)10(7)4-5-13/h6,15H,4-5H2,1-3H3 |
InChIキー |
GABDULDOSSKAAL-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C(=C1CCCl)C)C(=O)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Piperidine, 1-[1-(3-chlorophenyl)-3-phenyl-2-propynyl]-](/img/structure/B14220017.png)
![5-[2-(4-Nitrophenyl)ethenyl]benzene-1,3-diol](/img/structure/B14220025.png)


![Ethyl [2-(4-chlorophenyl)-1H-indol-3-yl]acetate](/img/structure/B14220041.png)
![1-({[(1R)-1-Cyclohexylethyl]amino}methylidene)naphthalen-2(1H)-one](/img/structure/B14220058.png)


![15-[4-(Dimethylamino)phenyl]pentadecyl pyrene-1-carboxylate](/img/structure/B14220070.png)





